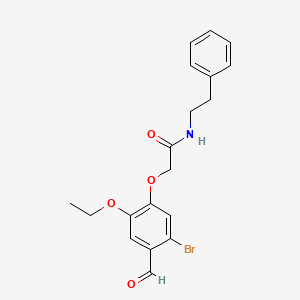
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C19H20BrNO4 and its molecular weight is 406.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS No. 692269-22-0) is a phenoxy acetamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, particularly its anticancer and antimicrobial properties, along with synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20BrNO4 |
| Molecular Weight | 406.276 g/mol |
| CAS Number | 692269-22-0 |
Structure
The compound features a complex structure that includes a bromine atom, an ethoxy group, a formyl group, and a phenylethyl acetamide moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that phenoxy acetamide derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of phenoxy derivatives, including this compound, researchers utilized the MTT assay to evaluate cell viability across multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that:
- IC50 values for the compound were significantly lower than those for standard chemotherapeutics, indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A series of antibacterial assays were conducted using the disk diffusion method. The compound exhibited notable inhibition zones against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to cellular receptors could alter signaling pathways related to apoptosis.
- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | Cyclohexyl group instead of phenylethyl | Moderate anticancer activity |
| 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | Chlorine atom instead of bromine | Lower antibacterial activity |
属性
IUPAC Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFDZHMRNZSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














